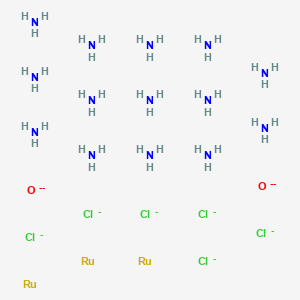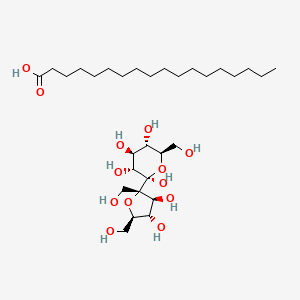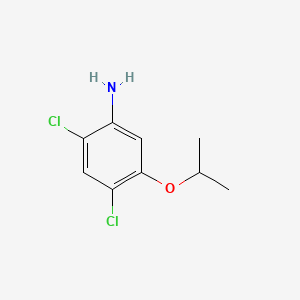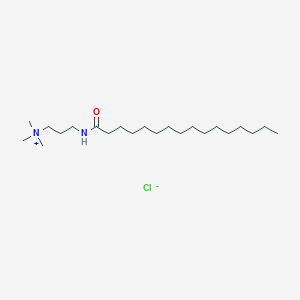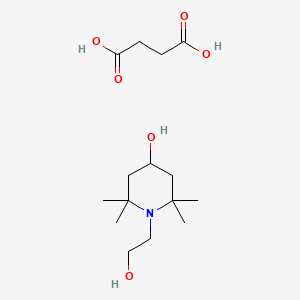
1-(2-Nitrophenyl)pyrrole
Descripción general
Descripción
“1-(2-Nitrophenyl)pyrrole” is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . It is also known by its IUPAC name, 1-(2-nitrophenyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of 1-(2-Nitrophenyl)pyrrole involves various methods. One approach involves the use of tin(II) chloride dihydrate/choline chloride deep eutectic solvent for the reductive cyclization of 1-(2-nitrophenyl)-indole/pyrrole and aldehydes . Another method involves the use of N-(2-aminophenyl)pyrroles for the synthesis of pyrrolo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of 1-(2-Nitrophenyl)pyrrole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Nitrophenyl)pyrrole are diverse. For instance, a fast synthetic strategy for the construction of indolo(pyrrolo)[1,2-a]quinoxalines was developed by reacting 1-(2-nitrophenyl)-1H-indole(pyrrole) with aldehydes . This reaction involves a tandem one-pot reductive cyclization-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Nitrophenyl)pyrrole include a molecular weight of 188.1827 and a molecular formula of C10H8N2O2 . More detailed properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
1-(2-Nitrophenyl)pyrrole serves as a key intermediate in the synthesis of unsymmetrically tetrasubstituted pyrroles. These compounds are significant due to their presence in pharmaceuticals and agrochemicals . The synthesis involves a metal-free method that yields the desired pyrroles with high functional group tolerance and up to 99% yield . This process is crucial for creating structurally diverse and highly functionalized heterocycles, which are challenging to construct due to the need for unsymmetrical substituents and diverse functional groups .
Organocatalytic Synthesis Approaches
The compound is utilized in organocatalytic processes to construct the pyrrole ring, a structure of great interest due to its remarkable biological activities and applications in material science . Organocatalysis provides a synthetic efficiency and a green chemistry perspective, leading to the development of a vast array of synthetic procedures for pyrroles .
Medicinal Applications
1-(2-Nitrophenyl)pyrrole derivatives have diverse applications in therapeutically active compounds. They are used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . These derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, showcasing their potential in medicinal chemistry .
Aggregation-Induced Emission Enhancement (AIEE)
Derivatives of 1-(2-Nitrophenyl)pyrrole, such as pyrrolo[1,2-a]pyrimidines, exhibit unexpected time-dependent AIEE properties . This phenomenon is of particular interest in the development of new materials for optoelectronic applications, where the ability to control light emission is crucial .
Synthesis of Contracted Porphyrins and Calixpyrroles
The compound plays a role in the synthesis of contracted porphyrins and calixpyrroles, which are challenging synthetic targets and functional macrocyclic compounds . These macrocycles exhibit unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion, making them valuable in the field of supramolecular chemistry .
Van Leusen Pyrrole Synthesis
1-(2-Nitrophenyl)pyrrole is involved in the Van Leusen pyrrole synthesis method, which has been researched extensively over the past two decades . This method is important for the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition reactions, contributing to the advancement of synthetic organic chemistry .
Mecanismo De Acción
Nitrophenyl Compounds
Nitrophenyl compounds are a class of organic molecules that contain a nitro group (-NO2) attached to a phenyl ring. They are often used in the synthesis of dyes, pharmaceuticals, and pesticides . The nitro group is a powerful electron-withdrawing group, which can influence the reactivity of the phenyl ring and any attached functional groups.
Pyrrole Derivatives
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including the amino acid tryptophan . Pyrrole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
1-(2-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTIQURQZGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334407 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrole | |
CAS RN |
33265-60-0 | |
| Record name | 1-(2-Nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(2-Nitrophenyl)pyrrole a useful starting material in organic synthesis?
A1: 1-(2-Nitrophenyl)pyrrole is a versatile precursor for synthesizing various fused heterocycles, particularly pyrrolo[1,2-α]quinoxalines. The nitro group and the pyrrole ring in its structure offer handles for different chemical transformations. For example, the nitro group can be reduced to an amine, which can then undergo cyclization reactions. [, ]
Q2: Can you describe a specific synthetic route using 1-(2-Nitrophenyl)pyrrole to create pyrrolo[1,2-α]quinoxalines?
A2: One efficient method utilizes iron-catalyzed transfer hydrogenation. [] In this reaction:
- These intermediates spontaneously undergo a Pictet-Spengler-type annulation followed by oxidation, leading to the formation of the pyrrolo[1,2-α]quinoxaline structure. []
Q3: Beyond pyrrolo[1,2-α]quinoxalines, what other heterocycles can be synthesized from 1-(2-Nitrophenyl)pyrrole?
A4: Researchers have demonstrated the synthesis of imidazole- and pyrrole-fused benzodiazocines starting from appropriately functionalized 1-(2-Nitrophenyl)pyrrole derivatives. [] This involves a series of reactions, including the Horner–Wadsworth–Emmons reaction, reduction, saponification, and amide coupling, showcasing the potential of this scaffold for constructing diverse heterocyclic systems. []
Q4: What are the limitations of using 1-(2-Nitrophenyl)pyrrole in synthesis?
A5: While a versatile building block, 1-(2-Nitrophenyl)pyrrole may present some challenges. For example, the Morita–Baylis–Hillman reaction, a common carbon-carbon bond-forming reaction, has been shown to be unsuccessful with 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a derivative of 1-(2-Nitrophenyl)pyrrole. [] This suggests that the reactivity of 1-(2-Nitrophenyl)pyrrole derivatives can be influenced by the substitution pattern, and careful reaction optimization might be required.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




